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Compound of Interest

Compound Name: Hexyl propionate

Cat. No.: B1199626 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

hexyl propionate (C₉H₁₈O₂), a common fragrance and flavor ester. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering a foundational dataset for identification, characterization, and quality

control purposes.

Chemical Structure
Hexyl propionate, also known as hexyl propanoate, consists of a hexyl ester of propanoic

acid. The structure is depicted below:

CH₃CH₂C(=O)O(CH₂)₅CH₃

Spectroscopic Data Summary
The empirical data gathered from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are

summarized in the tables below. These datasets are crucial for the structural elucidation and

verification of hexyl propionate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of hexyl propionate provides distinct signals corresponding to the

chemically non-equivalent protons in the molecule. The assignments are based on their
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chemical environment, multiplicity, and integration.

Assignment

(Proton)

Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration

H-a (-O-CH₂-

(CH₂)₄CH₃)
~4.07 Triplet (t) ~6.7 2H

H-b (-CO-

CH₂CH₃)
~2.32 Quartet (q) ~7.6 2H

H-c (-O-CH₂-

CH₂-(CH₂)₃CH₃)
~1.62 Quintet (p) ~7.0 2H

H-d, e, f (-O-

(CH₂)₂-(CH₂)₃-

CH₃)

~1.30 Multiplet (m) - 6H

H-g (-CO-

CH₂CH₃)
~1.15 Triplet (t) ~7.6 3H

H-h (-(CH₂)₅CH₃) ~0.90 Triplet (t) ~7.0 3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals nine distinct carbon signals, corresponding to each carbon

atom in the hexyl propionate molecule.
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Assignment (Carbon) Chemical Shift (δ) [ppm]

C-1 (-C=O) ~174.6

C-2 (-O-CH₂-(CH₂)₄CH₃) ~64.4

C-3 (-CO-CH₂CH₃) ~31.7

C-4 (-O-CH₂-CH₂-(CH₂)₃CH₃) ~28.6

C-5 (-O-(CH₂)₃-CH₂CH₂CH₃) ~25.6

C-6 (-O-(CH₂)₂-CH₂(CH₂)₂CH₃) ~22.5

C-7 (-CO-CH₂CH₃) ~14.1

C-8 (-(CH₂)₅CH₃) ~9.2

Infrared (IR) Spectroscopy
The IR spectrum of hexyl propionate is characterized by strong absorptions corresponding to

its ester functional group and alkyl chains.

Vibrational Mode Wave Number (cm⁻¹) Intensity

C-H Stretch (Alkyl) 2850 - 3000 Strong

C=O Stretch (Ester) ~1740 Strong

C-O Stretch (Ester) 1100 - 1300 Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of hexyl propionate results in a characteristic

fragmentation pattern. The major fragments are tabulated below.
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Mass-to-Charge Ratio (m/z) Relative Intensity (%) Proposed Fragment Ion

57 100 [CH₃CH₂CO]⁺

84 ~24
[CH₂=CH(OH)OC₄H₉]⁺

(McLafferty Rearrangement)

75 ~40 [CH₃CH₂C(OH)₂]⁺

56 ~45 [C₄H₈]⁺

43 ~40 [C₃H₇]⁺

29 ~55 [CH₃CH₂]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

available.

NMR Spectroscopy Protocol (¹H and ¹³C)
Sample Preparation:

Accurately weigh 5-10 mg of hexyl propionate for ¹H NMR (or 20-50 mg for ¹³C NMR)

into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is fully dissolved.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution

height should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1199626?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8 to

16 scans are sufficient.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater

number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise

ratio due to the low natural abundance of ¹³C.

Set the spectral width and acquisition time to ensure proper resolution and coverage of all

expected signals.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Perform baseline correction to obtain a flat baseline.

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H

NMR or the CDCl₃ signal to 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy Protocol (Neat Liquid Film)
Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with

dry acetone if necessary.

Place one drop of neat hexyl propionate onto the center of one salt plate.

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.
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Instrument Setup and Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Label the significant peaks corresponding to the key functional group vibrations.

Mass Spectrometry Protocol (GC-MS with EI)
Sample Preparation:

Prepare a dilute solution of hexyl propionate (~1 mg/mL) in a volatile organic solvent

such as dichloromethane or hexane.

Transfer the solution to a 2 mL autosampler vial.

Instrument Setup and Data Acquisition:

Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron

Ionization (EI) source.

Set the GC parameters (e.g., injector temperature, oven temperature program, column

type) to achieve good separation of the analyte from the solvent and any impurities. A

typical starting oven temperature could be 50°C, ramped to 250°C.

Set the MS parameters. For EI, the standard electron energy is 70 eV. Set the mass

analyzer to scan a range appropriate for the expected fragments (e.g., m/z 20-200).

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
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Data Processing:

Identify the GC peak corresponding to hexyl propionate based on its retention time.

Extract the mass spectrum associated with this GC peak.

Analyze the fragmentation pattern, identifying the molecular ion (if present) and the major

fragment ions.

Compare the obtained spectrum with a reference library spectrum for confirmation.

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like hexyl propionate, from sample handling to final structural

confirmation.
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Phase 1: Sample Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Analysis

Phase 4: Structural Elucidation

Hexyl Propionate Sample

Dissolve in
Deuterated Solvent (CDCl₃)
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Integration

Background Subtraction,
Peak Identification

Spectrum Extraction,
Fragmentation Analysis

Combine All
Spectroscopic Data

Structure Confirmed:
Hexyl Propionate

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of hexyl propionate.
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To cite this document: BenchChem. [Spectroscopic Analysis of Hexyl Propionate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199626#spectroscopic-data-for-hexyl-propionate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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